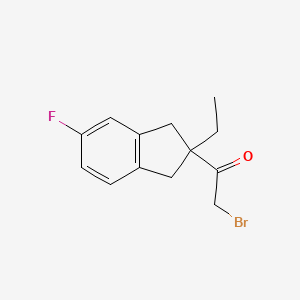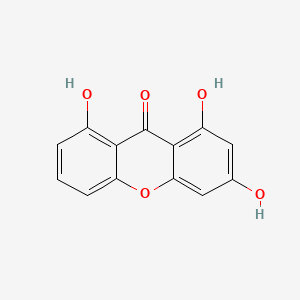
2,2,3,3-Tetramethylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethylbutanal is an organic compound with the molecular formula C8H16O. It is a highly branched aldehyde, known for its unique structure and properties. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbutanal typically involves the oxidation of 2,2,3,3-Tetramethylbutane. The process can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing by-products and waste. The use of advanced catalysts and optimized reaction conditions is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetramethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydrogen atoms in the aldehyde group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various organometallic reagents and catalysts
Major Products Formed:
Oxidation: 2,2,3,3-Tetramethyl-butanoic acid
Reduction: 2,2,3,3-Tetramethyl-butanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
2,2,3,3-Tetramethylbutanal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to participate in nucleophilic addition reactions. This reactivity is crucial for its role in organic synthesis and its potential biological activity.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetramethylbutane: A hydrocarbon with a similar structure but lacking the aldehyde group.
2,2,3,3-Tetramethyl-butanol: The reduced form of 2,2,3,3-Tetramethylbutanal.
2,2,3,3-Tetramethyl-butanoic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its highly branched structure and the presence of the reactive aldehyde group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H16O |
|---|---|
Poids moléculaire |
128.21 g/mol |
Nom IUPAC |
2,2,3,3-tetramethylbutanal |
InChI |
InChI=1S/C8H16O/c1-7(2,3)8(4,5)6-9/h6H,1-5H3 |
Clé InChI |
OKSBWDKKULDLPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-chloro-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B8511347.png)








![3-Methyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B8511396.png)

![7-(2-Fluorophenyl)-3-(4-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511406.png)


